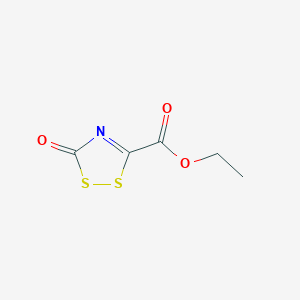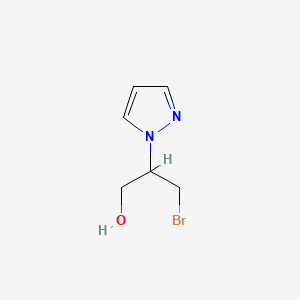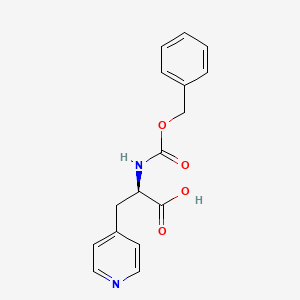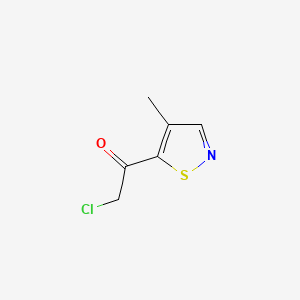
ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the thermal reaction of 6H-1,3,5-oxathiazines with elemental sulfur . This method allows for the formation of the dithiazole ring structure, which is a key feature of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions, where one of the atoms in the ring is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of substituted dithiazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes, such as inhibition of oxidative stress pathways or modulation of inflammatory responses .
Comparación Con Compuestos Similares
Ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate can be compared with other similar compounds, such as:
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-]: This compound also contains a heterocyclic ring with nitrogen and sulfur atoms and has been studied for its antitumor activity.
3-[(Dimethylaminomethylene)amino]-3H-1,2,4-dithiazole-5-thione:
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical reactions, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H5NO3S2 |
|---|---|
Peso molecular |
191.2 g/mol |
Nombre IUPAC |
ethyl 5-oxo-1,2,4-dithiazole-3-carboxylate |
InChI |
InChI=1S/C5H5NO3S2/c1-2-9-4(7)3-6-5(8)11-10-3/h2H2,1H3 |
Clave InChI |
MSNHJJQPCYKTMJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=O)SS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride](/img/structure/B15298671.png)

![3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15298707.png)
![(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B15298709.png)



![2-{4-[(1,1-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine hydrochloride](/img/structure/B15298730.png)


